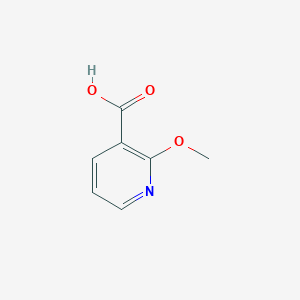

2-Methoxynicotinic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZJSXSARPZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351727 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-81-0 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nicotinic Acid Derivatives and Pyridine Chemistry

2-Methoxynicotinic acid, with the chemical formula C₇H₇NO₃, is structurally a derivative of nicotinic acid (vitamin B3), also known as 3-pyridinecarboxylic acid. chemicalbook.com It belongs to the broad class of pyridine (B92270) chemistry, which encompasses a vast array of heterocyclic compounds containing a six-membered ring with one nitrogen atom. The core of this compound is the pyridine ring, which is substituted with a carboxylic acid group at the 3-position and a methoxy (B1213986) group at the 2-position.

The presence of these two functional groups on the pyridine ring dictates its chemical reactivity and utility. The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the methoxy group, an electron-donating group, influences the electronic properties of the pyridine ring. This substitution pattern distinguishes it from other nicotinic acid derivatives, such as 6-methoxynicotinic acid or halogenated versions like 5-bromo-2-methoxy-nicotinic acid and various chloro-substituted nicotinic acids. biosynth.comlookchem.com These variations in substitution allow chemists to fine-tune the steric and electronic properties of the resulting molecules.

Significance of 2 Methoxynicotinic Acid As a Research Chemical and Building Block

The primary significance of 2-methoxynicotinic acid in the scientific community lies in its role as a research chemical and a fundamental building block in organic synthesis. It is not typically an end-product itself but rather a key intermediate used to construct more elaborate molecular architectures. Its utility is demonstrated in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules.

Furthermore, this compound serves as a precursor to other important intermediates. For instance, it can be chlorinated to produce 5-chloro-2-methoxynicotinic acid. google.com This chlorinated derivative is a known intermediate in the synthesis of certain benzenesulfonylurea oral hypoglycemic agents, which are used in the management of diabetes. google.com

More recently, research has highlighted the role of this compound in the development of novel therapeutic agents. It is a key component in the synthesis of a new class of potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonists. nih.govscispace.com One such antagonist, (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, was identified as a highly potent agent with potential applications in treating conditions like hypertension and heart failure. nih.gov Additionally, it has been used in the synthesis of potential soluble epoxide hydrolase (sEH) inhibitors through amide coupling with piperidine (B6355638) derivatives. acgpubs.org

| Property | Value |

|---|---|

| IUPAC Name | 2-methoxypyridine-3-carboxylic acid |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Melting Point | 146-150 °C |

| CAS Number | 16498-81-0 |

Applications of 2 Methoxynicotinic Acid in Medicinal Chemistry and Drug Discovery

Development of Pharmaceutical Agents and Active Pharmaceutical Ingredients (APIs)

2-Methoxynicotinic acid serves as a versatile starting material or key intermediate in the synthesis of complex molecular architectures with significant biological activity. Its methoxy (B1213986) and carboxylic acid functional groups provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse and potent pharmaceutical compounds.

Role as a Key Intermediate in Drug Synthesis

The utility of this compound as a key intermediate is underscored by its application in the synthesis of a range of clinically significant molecules. Its pyridine (B92270) core is a common feature in many drugs, and the methoxy group at the 2-position can influence the molecule's conformation and binding to biological targets. Furthermore, the carboxylic acid moiety provides a convenient point for amide bond formation, esterification, and other coupling reactions essential for building more complex drug candidates.

Synthesis of Anticancer Agents (e.g., Camptothecin (B557342), SN-38, Irinotecan)

One of the most notable applications of this compound is in the total synthesis of the potent anticancer agent (20S)-Camptothecin and its clinically important derivatives, SN-38 and Irinotecan. thieme-connect.comresearchgate.netthieme-connect.com These compounds function as topoisomerase I inhibitors, leading to DNA damage and cell death in rapidly dividing cancer cells. thieme-connect.com

| Anticancer Agent | Synthetic Role of this compound | Key Synthetic Transformation |

| (20S)-Camptothecin | Starting material for the DE-ring fragment. atlanchimpharma.com | Sharpless asymmetric dihydroxylation. researchgate.netthieme-connect.com |

| SN-38 | Starting material in a concise total synthesis. thieme-connect.comresearchgate.net | Substrate-controlled addition of its aryllithium derivative. thieme-connect.com |

| Irinotecan | Precursor to the SN-38 active metabolite. thieme-connect.comrsc.org | The synthesis of Irinotecan involves the derivatization of SN-38. drugbank.com |

Design and Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for the treatment of hypertension and inflammation. This enzyme is responsible for the degradation of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of these beneficial EETs.

In the search for novel sEH inhibitors, this compound has been incorporated into the design of potential drug candidates. For example, a series of piperidine (B6355638)/piperazine (B1678402) amide derivatives of chromone-2-carboxylic acid were synthesized and evaluated for their sEH inhibitory activity. acgpubs.org Within this series, a compound was prepared through the amide coupling of an intermediate with this compound. While this specific derivative was not the most potent in the series, its synthesis demonstrates the utility of this compound in generating diverse libraries of compounds for screening. The most potent compound in this particular study, a chromone-2-amide derivative with a benzyl (B1604629) piperidine moiety, exhibited an IC50 of 1.75 μM. acgpubs.org Other research has also focused on developing non-urea based amide derivatives as sEH inhibitors to improve pharmacokinetic profiles. nih.gov

| Compound Series | Role of this compound | Lead Compound IC50 (sEH) |

| Piperidine/piperazine amides of chromone-2-carboxylic acid | Used in the synthesis of a derivative for screening. acgpubs.org | 1.75 µM (for the most active compound in the series). acgpubs.org |

Identification of Mineralocorticoid Receptor (MR) Antagonists

Mineralocorticoid receptor (MR) antagonists are used in the treatment of hypertension and heart failure. The search for novel, non-steroidal MR antagonists with improved selectivity and pharmacokinetic properties is an active area of research.

A novel series of nonsteroidal MR antagonists was developed, leading to the identification of (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid as a highly potent and selective antagonist. acs.orgresearchgate.net This compound, which features the this compound core, demonstrated a high affinity for the mineralocorticoid receptor with an IC50 value of 4.5 nM. acs.orgresearchgate.net Importantly, it exhibited over 500-fold selectivity against the progesterone (B1679170) receptor (PR) and other related nuclear hormone receptors, which is a significant advantage in avoiding potential sex-hormone-related side effects. acs.orgresearchgate.net The pyrazoline derivatives of this compound have shown promise in this therapeutic area. researchgate.net

| MR Antagonist | Chemical Structure Feature | IC50 (MR) | Selectivity (vs. PR) |

| (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid | Contains a this compound core. acs.orgresearchgate.net | 4.5 nM. acs.orgresearchgate.net | >500-fold. acs.orgresearchgate.net |

Development of Aldose Reductase Inhibitors

Aldose reductase is an enzyme implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. Inhibitors of this enzyme (ARIs) are sought after to manage these debilitating conditions. Carboxylic acid derivatives are a major class of aldose reductase inhibitors. nih.govmdpi.comencyclopedia.pub While specific examples directly utilizing this compound in the final potent inhibitors are not prominently featured in the reviewed literature, its structural motif as a carboxylic acid derivative places it within the chemical space explored for ARIs. The development of ARIs often involves the synthesis of various substituted acetic acid and other carboxylic acid derivatives. openmedicinalchemistryjournal.com The general class of nicotinic acid derivatives, to which this compound belongs, has been investigated for this purpose.

Research into Compounds with Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antifungal agents. Pyridine and its derivatives have been a source of inspiration for the design of such compounds. Research has shown that derivatives of 2-methoxypyridine (B126380) exhibit a range of antimicrobial activities.

For instance, a series of 2-methoxypyridine-3-carbonitrile derivatives were synthesized and evaluated for their cytotoxic and antimicrobial properties. researchgate.net While most compounds showed no significant activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, some derivatives displayed activity against Proteus mirabilis and the fungus Candida albicans. researchgate.net Specifically, compounds 6c, 7b, and 7c from this study showed antifungal activity against C. albicans. researchgate.net Another study on pyrazole (B372694) carboxylic acid derivatives, which can be synthesized from related precursors, also reported antifungal activity, particularly against Candida species. nih.gov These findings suggest that the 2-methoxypyridine scaffold, inherent to this compound, can be a valuable starting point for the development of novel antimicrobial and antifungal agents.

| Compound Class | Observed Activity | Target Organisms |

| 2-Methoxypyridine-3-carbonitrile derivatives | Antifungal activity. researchgate.net | Candida albicans. researchgate.net |

| 2-Methoxypyridine-3-carbonitrile derivatives | Antibacterial activity. researchgate.net | Proteus mirabilis. researchgate.net |

| Pyrazole carboxylic acid derivatives | Antifungal activity. nih.gov | Candida species. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been pivotal in optimizing potency, selectivity, and pharmacokinetic profiles.

As Nonsteroidal Mineralocorticoid Receptor (MR) Antagonists:

The mineralocorticoid receptor (MR) is a key target for drugs treating hypertension and heart failure. Nonsteroidal MR antagonists are sought after to avoid the side effects associated with steroidal agents. The this compound core has been integrated into novel classes of nonsteroidal MR antagonists.

In one series of pyrazoline-based derivatives, the this compound moiety was crucial for activity. Research identified (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid as a highly potent and selective nonsteroidal MR antagonist. scispace.com The introduction of the carboxylic acid group on the pyridine ring was a key modification that overcame challenges of poor solubility and off-target effects, such as hERG channel inhibition, seen in earlier analogues. Optimization of this series focused on enhancing selectivity against the progesterone receptor (PR) to minimize potential hormone-related side effects. The resulting lead compound demonstrated excellent potency with an IC₅₀ of 4.5 nM for the mineralocorticoid receptor and over 500-fold selectivity against other nuclear hormone receptors.

Further studies on benzoxazin-3-one (B8392483) derivatives also highlighted the importance of specific structural features for MR antagonism. acs.org By employing scaffold hopping and optimization, researchers developed potent and selective MR antagonists. acs.org While not all derivatives contained the this compound core directly, the principles of using substituted aromatic rings to achieve high affinity and selectivity are shared. For instance, the compound 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one was identified as a highly potent and selective MR antagonist that showed significant antihypertensive effects in preclinical models. acs.org

| Compound/Derivative | Modification | Target | Activity (IC₅₀) | Selectivity |

| (R)-14c | Pyrazoline-substituted this compound | Mineralocorticoid Receptor (MR) | 4.5 nM | >500-fold vs. Progesterone Receptor (PR) |

| PF-3882845 | Carboxylate-containing pyrazoline | Mineralocorticoid Receptor (MR) | Potent | High vs. other nuclear receptors |

| 14n | Benzoxazin-3-one with 1-phenyl-3-trifluoromethylpyrazol-5-yl | Mineralocorticoid Receptor (MR) | Highly potent | Good selectivity |

Table 1: SAR data for this compound derivatives and related compounds as MR antagonists. Data sourced from multiple research findings. scispace.comacs.orgacs.org

As Analogues of the Anti-Tuberculosis Drug Bedaquiline (B32110):

Bedaquiline is a potent drug against Mycobacterium tuberculosis, but its use is limited by safety concerns, including cardiotoxicity linked to hERG channel inhibition and a long half-life due to high lipophilicity. To address this, researchers have synthesized analogues where parts of the bedaquiline structure are replaced with other chemical groups, including those derived from this compound. nih.govnih.gov

In these studies, the quinoline (B57606) "A-ring" of bedaquiline was replaced with a 2-methoxypyridine ring derived from this compound. nih.gov The goal was to reduce lipophilicity (measured as clogP) while maintaining anti-tubercular activity (measured as Minimum Inhibitory Concentration, MIC). The SAR studies revealed that replacing the quinoline with a 2-methoxypyridine core could retain significant activity. For example, a derivative with a 4-fluorophenyl substituent on the pyridine ring was only one-fold less active than bedaquiline itself. nih.gov These studies demonstrated that the this compound scaffold could successfully mimic the essential A-ring of bedaquiline, opening new avenues for developing safer anti-TB drugs. nih.gov

| Analogue Type | Key Structural Feature | Activity vs. M.tb (MIC₉₀, µM) | Lipophilicity (clogP) | Key Finding |

| Bedaquiline | Quinoline A-ring | 0.35 | 7.25 | Parent Drug |

| Pyridyl Analogue | 2-methoxypyridine A-ring | 0.3-1.0 | 4.0 - 6.9 | Activity is retained with reduced lipophilicity. Potency falls sharply below clogP of ~4.0. |

| 4-fluorophenyl derivative (17) | 5-(4-fluorophenyl)-2-methoxypyridine A-ring | ~0.4 | Not specified | Mono-substituted aryl groups are favored; activity is comparable to bedaquiline. |

Table 2: SAR summary for bedaquiline analogues incorporating a 2-methoxypyridine core. Data sourced from studies on bedaquiline analogues. nih.govnih.gov

Prodrug Strategies and Drug Delivery Systems Incorporating this compound Derivatives

The development of effective drug delivery systems and prodrug strategies is essential for optimizing the therapeutic potential of active pharmaceutical ingredients. These strategies aim to improve properties such as solubility, stability, membrane permeability, and targeted delivery. For derivatives of this compound, which possess a carboxylic acid group, several established prodrug and formulation approaches are applicable.

A primary prodrug strategy for compounds containing a carboxylic acid is esterification. nih.gov By converting the polar carboxylic acid group into a less polar ester, the lipophilicity of the molecule can be increased. This modification can enhance the drug's ability to cross cellular membranes, thereby improving its oral bioavailability. nih.gov Once absorbed into the body, the ester prodrug is designed to be cleaved by ubiquitous esterase enzymes in the plasma or target tissues, releasing the active carboxylic acid parent drug. For instance, simple alkyl esters or more complex acyloxy ester and alkyloxycarbonyloxyalkyl esters can be synthesized to modulate the rate of this release. nih.gov While specific examples for this compound derivatives are not extensively detailed in available literature, this represents a standard and viable approach for any drug candidate based on this scaffold. The esterification of a related compound, 5-Bromo-6-methoxynicotinic acid, to its methyl ester has been noted to improve lipid solubility, making it more advantageous for use in drug delivery systems.

Beyond simple prodrugs, the this compound scaffold serves as a key component in the synthesis of larger, more complex molecules designed with specific delivery characteristics. The incorporation of this scaffold into nonsteroidal MR antagonists is a form of chemical modification aimed at achieving desired pharmacokinetic properties suitable for oral administration. scispace.com

Furthermore, advanced drug delivery systems are often employed for molecules with poor solubility. Nanoparticle-based systems, such as mixed micelles, bilosomes (bile salt-stabilized vesicles), and hybrid lipid-polymer nanoparticles, are designed to encapsulate hydrophobic drugs, enhancing their stability and facilitating their transport to target sites. nih.govresearchgate.net While direct formulation of a this compound derivative into such a system is not prominently reported, its use as a starting material for complex drugs like camptothecin analogues—which are frequently formulated in nanoparticles—highlights its role in the broader context of advanced drug delivery.

Utilizing 2 Methoxynicotinic Acid As a Building Block in Organic Synthesis

Scaffold for Heterocyclic Compound Synthesis

The pyridine (B92270) core of 2-methoxynicotinic acid is a privileged scaffold in medicinal chemistry and materials science. The strategic placement of the methoxy (B1213986) and carboxylic acid groups provides reactive handles for a variety of chemical transformations, enabling the construction of elaborate heterocyclic systems.

Pyridine-based Scaffolds

The pyridine ring is a fundamental structural motif in a vast number of biologically active compounds and functional materials. This compound serves as a readily available starting material for the elaboration of more complex pyridine-based scaffolds. The carboxylic acid group can be converted into a variety of functional groups, such as amides, esters, or ketones, while the methoxy group can be cleaved to reveal a hydroxypyridine or substituted via nucleophilic aromatic substitution reactions, often after conversion to a better leaving group.

For instance, derivatives of this compound are employed in the synthesis of highly substituted pyridine cores that are central to the development of new therapeutic agents. The synthesis of a key structural fragment of a microsomal prostaglandin (B15479496) E2 synthase-1 (m-PGES-1) inhibitor involved the condensation of 6-chloro-2-methoxynicotinic acid with ethyl potassium malonate as a crucial step. researchgate.net This highlights how the inherent functionality of the parent acid can be leveraged to build intricate molecular frameworks.

Azachromone and Azachromanone Synthesis

Azachromones and azachromanones are heterocyclic compounds where a nitrogen atom replaces one of the carbon atoms in the benzene (B151609) ring of a chromone (B188151) or chromanone structure. These scaffolds are of significant interest in medicinal chemistry. Research has demonstrated that this compound is a key precursor for accessing these structures.

A notable application involves the synthesis of 6-Chloro-2-methyl-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one, an azachromanone derivative. The synthesis commences with this compound, which undergoes a series of transformations including chlorination and addition of allylmagnesium bromide, leading to a key intermediate that is then cyclized to form the target azachromanone ring system. ontosight.ai In another approach, Pfizer scientists developed three synthetic routes for constructing the azachromanone ring, starting from derivatives of this compound, for the purpose of creating aldose reductase inhibitors. researchgate.netontosight.ai

The following table summarizes a synthetic pathway to an azachromanone derivative starting from this compound.

| Starting Material | Key Intermediate | Final Product | Synthesis Type |

| This compound | 1-(5-chloro-2-methoxypyridin-3-yl)but-2-en-1-one | 6-Chloro-2-methyl-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one | Multi-step synthesis including chlorination, Grignard addition, and cyclization |

Fused Ring Systems (e.g., furo[3,4-c]pyridine (B3350340) derivatives)

The reactivity of this compound also lends itself to the synthesis of fused bicyclic heterocyclic systems, where the pyridine ring is fused with another ring, such as a furan. These fused systems are often explored for their unique chemical properties and potential biological activities.

One documented synthesis involves the use of this compound to produce 1,1,5-trimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, a derivative of the furo[3,4-c]pyridine ring system. nih.gov Another example is the synthesis of 4-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one, which also utilizes a pathway originating from this compound. rsc.org These syntheses demonstrate the utility of this starting material in creating complex, multi-ring structures with potential applications in various areas of chemical research.

Precursor for Advanced Organic Materials

Beyond its role in synthesizing discrete molecules for pharmaceutical research, this compound and its derivatives are emerging as important precursors for advanced organic materials. The pyridine moiety is known to impart desirable electronic and physical properties to larger molecular systems, making it a valuable component in materials science.

Organic Light-Emitting Diode (OLED) Components

Organic Light-Emitting Diodes (OLEDs) are a prominent display technology that relies on specially designed organic molecules. Pyridine-containing compounds are frequently used as electron-transporting materials (ETMs) in OLED devices due to their electron-deficient nature, which facilitates electron injection and transport. rsc.org They can also be incorporated into the emissive layer as part of the light-emitting dopant or host material. researchgate.netlookchem.com

While specific, peer-reviewed studies detailing the direct polymerization or elaboration of this compound into a final OLED component are not extensively documented, its derivatives are noted for their application in this field. Chemical suppliers often market this compound and related structures as intermediates for OLED materials. lookchem.comacs.org For example, pyrene-pyridine integrated systems have been developed as hole-transporting materials (HTMs) for OLEDs, demonstrating the value of combining pyridine units with other functional aromatic systems. nih.gov The availability of this compound as a functionalized pyridine makes it a plausible and strategic starting point for the synthesis of novel OLED components.

The table below shows examples of how pyridine derivatives, the class of compounds to which this compound belongs, are used in OLEDs.

| Compound Class | Role in OLED | Key Properties |

| Pyridine Derivatives | Electron-Transporting Materials (ETMs) | High electron mobility, suitable LUMO energy levels, high triplet energy. rsc.orglookchem.com |

| Pyridine-Carbonitrile Derivatives | Thermally Activated Delayed Fluorescence (TADF) Emitters | Twisted geometry leading to small energy gaps between singlet and triplet states. researchgate.net |

| Pyrene-Pyridine Systems | Hole-Transporting Materials (HTMs) | Good hole-injection and transport capabilities, high thermal stability. nih.gov |

Polymer Science Applications

In polymer science, the incorporation of pyridine units into a polymer backbone can introduce a range of valuable properties, including thermal stability, metal-coordination capabilities, and specific electronic characteristics. ontosight.ai Polymers containing pyridine have been investigated for applications such as catalysts, materials for contaminant removal, and components in sensors and electronic devices. researchgate.net

A derivative of this compound, 2-bromo-6-methoxynicotinic acid, has been identified as a precursor for synthesizing functionalized polymers. mdpi.com The reactive sites on the pyridine ring allow for its integration into polymer chains through various polymerization techniques. Furthermore, poly(vinyl pyridine), a well-known pyridine-containing polymer, has been used in applications ranging from dye-sensitized solar cells to light-emitting diodes, showcasing the broad utility of the pyridine moiety in material science. bris.ac.uk The synthesis of novel pyridine-based conjugated microporous polymers for applications like CO₂ capture further underscores the importance of pyridine monomers in creating functional materials. Given these established roles, this compound represents a functionalized monomer that can be used to introduce the advantageous properties of the pyridine ring into new polymer systems.

Magnetic Materials

This compound is a promising candidate for the synthesis of advanced magnetic materials, particularly in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The magnetic properties of these materials are highly tunable and arise from the choice of both the metal center and the organic linker. nih.gov

The structure of this compound, featuring a pyridine ring and a carboxylate group, allows it to act as a versatile ligand, bridging multiple metal centers to form one, two, or three-dimensional networks. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, facilitating the formation of stable, extended structures.

The magnetic behavior of MOFs is primarily determined by the nature of the metal ions and the superexchange interactions mediated by the organic linkers. Lanthanide ions, with their large number of unpaired f-electrons and significant magnetic anisotropy, are often incorporated into MOFs to generate materials with interesting magnetic properties, including Single-Molecule Magnet (SMM) behavior. researchgate.netrsc.org Nicotinic acid and its derivatives have been successfully employed as ligands in the synthesis of lanthanide-based MOFs. researchgate.netrsc.org These materials exhibit a range of magnetic phenomena, from paramagnetism to long-range magnetic ordering, depending on the specific lanthanide ion and the geometry of the coordination environment. researchgate.netrsc.org The methoxy group in this compound can influence the electronic properties of the ligand and the resulting crystal packing of the MOF, which in turn can modulate the magnetic interactions between the metal centers.

Furthermore, transition metals such as copper(II) are also used to construct magnetic MOFs. Dinuclear copper(II) paddle-wheel units, for instance, are common secondary building units in MOFs and can exhibit antiferromagnetic or ferromagnetic coupling. iucr.org The magnetic properties of these copper-based MOFs are highly dependent on the nature of the bridging carboxylate ligand. iucr.org The use of this compound as a ligand could lead to the formation of novel copper(II)-based MOFs with unique magnetic characteristics.

Table 1: Potential of this compound in Magnetic MOF Synthesis

| Property | Role of this compound | Potential Outcome |

|---|---|---|

| Coordination | Acts as a bridging ligand via pyridine nitrogen and carboxylate oxygen atoms. | Formation of stable 1D, 2D, or 3D Metal-Organic Frameworks. nih.gov |

| Modulation | The methoxy group can influence the electronic properties and steric hindrance of the ligand. | Tuning of the crystal structure and porosity of the resulting MOF. |

| Magnetic Exchange | Mediates superexchange interactions between metal centers. | Can facilitate either ferromagnetic or antiferromagnetic coupling, leading to materials with tailored magnetic properties. iucr.org |

| Compatibility | Suitable for coordination with a variety of metal ions, including lanthanides and transition metals. | Potential for the synthesis of a wide range of magnetic MOFs, including Single-Molecule Magnets. researchgate.netrsc.org |

Role in the Synthesis of Agrochemicals

This compound serves as a valuable intermediate in the development of novel agrochemicals, particularly fungicides. Its derivatives have shown significant efficacy in controlling plant pathogens.

A notable application of this compound is in the synthesis of anilide derivatives that exhibit potent fungicidal activity against Botrytis, a genus of fungi that causes gray mold on a wide variety of crops. google.comgoogle.com These compounds are typically synthesized by reacting a halide of this compound with a substituted aniline (B41778) in the presence of a base. google.com The resulting anilides have demonstrated a strong ability to inhibit the growth of these fungi, offering a potential solution for crop protection. google.comgoogle.com

The general structure of these fungicidal anilides allows for a range of substituents on the aniline ring, which can be modified to optimize the activity and spectrum of the fungicide. The 2-methoxy group on the nicotinic acid backbone is a key feature of these molecules.

Table 2: Examples of Fungicidal Anilide Derivatives of this compound

| Compound Name | Structure | Target Pathogen | Reference |

|---|---|---|---|

| 2-Methoxy-nicotinic acid-2-sec-butylanilide | Botrytis | google.comgoogle.com |

Beyond these specific examples, nicotinic acid derivatives, in general, are recognized for their potential in agrochemical research, including the development of herbicides and other pesticides. The pyridine ring is a common scaffold in many biologically active molecules, and the functional groups on this compound provide convenient handles for chemical modification to create a diverse library of compounds for screening in agrochemical applications.

Applications in Catalysis and Ligand Design

This compound and its derivatives are of significant interest in the fields of catalysis and ligand design due to their versatile coordination properties. The presence of both a pyridine nitrogen and a carboxylate group allows for multiple modes of binding to metal centers, making it a valuable building block for the synthesis of novel catalysts and functional coordination complexes.

The deprotonated form of this compound, 2-methoxynicotinate, can act as a bidentate or monodentate ligand, bridging metal ions to form polynuclear complexes or metal-organic frameworks. nih.gov The methoxy group can influence the steric and electronic environment of the metal center, thereby modulating the catalytic activity and selectivity of the resulting complex.

Derivatives of nicotinic acid, such as hydrazones, have been used to synthesize transition metal complexes that exhibit catalytic activity in various organic transformations. For example, metal complexes of nicotinic acid hydrazide have been shown to catalyze the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones. researchgate.net The coordination of the metal to the hydrazone ligand can enhance its catalytic performance. researchgate.net

Furthermore, this compound itself can be a substrate in catalytic reactions for the synthesis of more complex molecules. For instance, it can undergo palladium-catalyzed "ester dance" reactions, where an ester group translocates from one carbon to another on the aromatic ring. nih.gov Nickel-catalyzed cross-coupling reactions involving derivatives of this compound have also been reported for the formation of C-C bonds.

The design of ligands is crucial for the development of efficient and selective catalysts. The rigid backbone of this compound, combined with the electronic influence of the methoxy group, makes it an attractive scaffold for the design of new ligands for a variety of catalytic applications, including oxidation, reduction, and C-C coupling reactions. researchgate.netarcjournals.org

Table 3: Catalytic Applications and Ligand Properties of this compound and its Derivatives

| Application/Property | Description | Example | Reference |

|---|---|---|---|

| Ligand for Catalysis | Forms complexes with transition metals that can act as catalysts. | Metal complexes of nicotinic acid hydrazide derivatives catalyze the Biginelli reaction. | researchgate.net |

| Coordination Chemistry | Can coordinate to metal ions in various modes (monodentate, bidentate, bridging). | Formation of dinuclear copper(II) paddle-wheel complexes with related nicotinic acid derivatives. | iucr.org |

| Substrate in Catalysis | Can be transformed into more complex molecules through catalytic reactions. | Palladium-catalyzed "ester dance" reaction of phenyl 2-methoxynicotinate. | nih.gov |

| Ligand Design | The pyridine-carboxylate scaffold is a platform for creating new ligands for catalysis. | Schiff base ligands derived from related structures for oxidation catalysis. | arcjournals.org |

Advanced Spectroscopic and Analytical Characterization Methods for 2 Methoxynicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Methoxynicotinic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms within a molecule.

1H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals for the methoxy (B1213986) group protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methoxy protons typically appear as a singlet, while the aromatic protons exhibit splitting patterns (e.g., doublets, triplets) due to spin-spin coupling with neighboring protons.

In derivatives such as 5-Bromo-6-methoxynicotinic acid, the introduction of a bromine atom alters the electronic environment and, consequently, the chemical shifts of the aromatic protons. Key signals in its ¹H NMR spectrum include the methoxy singlet, typically found around δ 3.9–4.1 ppm, and the aromatic protons, which resonate between δ 8.1–8.5 ppm.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (O-CH₃) | 3.9 - 4.1 | Singlet |

| Aromatic (Pyridine Ring) | 7.0 - 8.5 | Doublet, Doublet of doublets |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | Broad Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

13C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in this compound and its derivatives gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, the carbonyl carbon of the carboxylic acid group appears at a significantly downfield chemical shift (typically 165-185 ppm) compared to the aromatic and methoxy carbons. libretexts.org

The ¹³C NMR spectrum of 2-methylpropanoic acid, for instance, shows three distinct peaks for its four carbon atoms, indicating that two of the methyl carbons are in equivalent chemical environments. docbrown.info This principle of symmetry and chemical equivalence is crucial for interpreting the spectra of substituted nicotinic acids.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Methoxy (O-CH₃) | 50 - 60 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-H) | 110 - 140 |

| Aromatic (C-COOH) | 145 - 155 |

| Carbonyl (COOH) | 165 - 175 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

19F NMR for Fluorinated Derivatives

For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful analytical tool. biophysics.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. biophysics.org A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which are highly sensitive to the local electronic environment. huji.ac.il This sensitivity allows for the clear distinction of fluorine atoms in different chemical environments within a molecule, even when the differences are subtle. biophysics.org

In the context of fluorinated this compound derivatives, ¹⁹F NMR can be used to confirm the position of fluorine substitution on the pyridine ring. The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides additional structural information. For instance, in N-CHF₂ derivatives, the two fluorine atoms can be diastereotopic, leading to two distinct signals in the ¹⁹F NMR spectrum, each showing coupling to the geminal proton and to each other. nih.gov

2D NMR Techniques (e.g., HSQC) for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the complex structures of this compound derivatives. libretexts.org An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing unambiguous evidence of which proton is attached to which carbon. nih.gov

This technique is particularly useful for assigning the signals in crowded ¹H and ¹³C NMR spectra. By spreading the information into two dimensions, overlapping signals in the one-dimensional spectra can be resolved. youtube.com For example, an HSQC spectrum of a this compound derivative would show a correlation peak between the methoxy protons and the methoxy carbon, as well as correlations for each aromatic proton and its corresponding carbon atom. libretexts.orgnih.gov This provides a definitive map of the H-C connectivity within the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

LC-MS for Purity Assessment and Molecular Ion Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is routinely used for the purity assessment and molecular ion confirmation of this compound and its derivatives. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₇H₇NO₃), the theoretical monoisotopic mass is calculated to be 153.042593085 Da. nih.gov

In research settings, HRMS is used to confirm the identity of newly synthesized compounds. For instance, in studies involving derivatives of this compound, HRMS is routinely employed to verify the expected molecular formula. doi.org The instrument measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula. A common ionization technique is electrospray ionization (ESI), which is a soft ionization method that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻).

For example, the HRMS analysis of a related compound, 2-Fluoro-6-methoxynicotinic acid, confirmed its identity by detecting the protonated molecular ion ([M+H]⁺) at an m/z that matched the theoretical value for its chemical formula, C₇H₇FNO₃⁺. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Theoretical Monoisotopic Mass | 153.042593085 Da |

| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |

| Common Adducts (Negative Ion Mode) | [M-H]⁻ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edu The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups: a carboxylic acid, a pyridine ring, and a methoxy group. nih.gov

The spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FT-IR) spectrometer. nih.gov The key vibrational frequencies help to confirm the structure of the molecule. The very broad absorption band of the carboxylic acid O-H stretch is one of the most recognizable features. The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp peak. The pyridine ring and the methoxy group also have distinct absorption regions. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad band |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, sharp absorption |

| Aromatic Ring | C=C & C=N stretch | 1400-1600 | Multiple medium to strong bands |

| Methoxy Group | C-O-C stretch | 1200-1300 | Strong absorption (asymmetric) |

| Methoxy Group | C-O-C stretch | 1000-1100 | Medium absorption (symmetric) |

| Aromatic/Vinyl | C-H stretch | 3000-3100 | Medium to weak absorption |

| Alkyl | C-H stretch | 2850-2960 | Medium absorption |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, electrons are promoted from a lower energy orbital to a higher energy one. For organic molecules like this compound, the most common transitions are π→π* and n→π*. researchgate.net

The UV-Vis spectrum of this compound is characterized by absorption bands arising from its conjugated system, which includes the pyridine ring and the carboxylic acid group. The pyridine ring itself exhibits intense π→π* transitions. up.ac.za The presence of the carbonyl group (C=O) from the carboxylic acid and the oxygen atom of the methoxy group introduces non-bonding electrons (n), allowing for weaker n→π* transitions. researchgate.net The wavelength of maximum absorption (λmax) is a key characteristic. Solvents used for UV-Vis analysis must be transparent in the region of interest; common choices include ethanol (B145695), methanol (B129727), or water. msu.edu This technique is also valuable for quantitative analysis and for monitoring the progress of chemical reactions.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Region (nm) |

| Pyridine Ring | π → π | ~200-280 |

| Carbonyl Group | n → π | >280 |

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its derivatives, various chromatographic methods are essential for assessing purity, isolating compounds, and analyzing complex samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and its derivatives. cphi-online.com The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For a polar, acidic compound like this compound, reversed-phase HPLC is the most common approach. This involves a nonpolar stationary phase (typically C18) and a polar mobile phase. The mobile phase often consists of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, an acid such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. oiv.int Detection is typically performed with a UV detector, set at a wavelength where the analyte absorbs strongly. This method is highly effective for quantifying purity, with commercial standards often specified at >98% purity by HPLC. ruifuchemical.com

Table 4: Typical HPLC Conditions for Analysis of Nicotinic Acid Derivatives

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol |

| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~210-265 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. eu-jr.eu It is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds.

Due to the low volatility and high polarity of its carboxylic acid group, this compound generally requires a derivatization step before GC-MS analysis. A common derivatization method is esterification (e.g., methylation) to convert the non-volatile carboxylic acid into a more volatile ester. Once derivatized, the compound can be analyzed using a standard GC-MS system, which typically employs a capillary column like an HP-5MS and helium as the carrier gas. rsc.org The mass spectrometer fragments the eluting compounds into characteristic patterns, which serve as a molecular fingerprint for identification. eu-jr.eu

Table 5: Example GC-MS Parameters for Analysis of Volatile Compounds

| Parameter | Typical Setting |

| GC System | Agilent 6890N or similar |

| MS Detector | Agilent 5973 or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) |

| Ion Source Temperature | 230-280 °C |

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

While this compound itself is an achiral molecule, many of its derivatives used in pharmaceutical research are chiral. Chiral Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular technique for the separation of enantiomers. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This offers advantages over HPLC, such as faster separations, lower viscosity, and reduced organic solvent consumption. researchgate.net

For the enantiomeric separation of nicotinic acid derivatives, chiral stationary phases (CSPs) are used. Polysaccharide-based columns, such as Chiralpak phases, are highly effective. oup.com The separation is optimized by adding a small percentage of a polar organic solvent (a modifier), such as methanol or isopropanol (B130326), and often a basic or acidic additive to the CO₂ mobile phase to improve peak shape and resolution. For example, a method developed for nicotine (B1678760) enantiomers used a Chiralpak IG-3 column with a mobile phase of CO₂ and isopropanol containing diethylamine (B46881) as an additive. oup.com This highlights the capability of chiral SFC to resolve stereoisomers of related heterocyclic compounds.

Table 6: Example Chiral SFC Conditions for Separation of Nicotine Enantiomers

| Parameter | Typical Setting |

| Column | Chiralpak IG-3 |

| Mobile Phase | Supercritical CO₂ with a modifier |

| Modifier | Isopropanol (e.g., 10%) |

| Additive | Diethylamine (DEA) (e.g., 0.2%) |

| Flow Rate | 3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |

X-ray Crystallography for Solid-State Structure Determination

A notable example is the X-ray crystallographic study of N-[2,6-dichloro-4-(1,2,4-oxadiazol-3-yl)phenyl]-2-methoxynicotinamide, a derivative of this compound. The investigation of this compound provides a clear picture of the molecular geometry and the packing of a closely related structure in the solid state.

The crystal structure of N-[2,6-dichloro-4-(1,2,4-oxadiazol-3-yl)phenyl]-2-methoxynicotinamide was determined by single-crystal X-ray diffraction. hxtb.org The compound crystallizes in the triclinic system with the P-1 space group. hxtb.org The crystallographic data reveals the precise spatial arrangement of the atoms, confirming the connectivity and stereochemistry of the molecule.

The molecular structure features the 2-methoxynicotinamide moiety, where the methoxy group and the amide group are attached to the pyridine ring. The conformation of the molecule is stabilized by intramolecular interactions. The crystal packing is dictated by a network of intermolecular forces, including hydrogen bonds and other non-covalent interactions, which lead to a highly ordered three-dimensional lattice.

The detailed crystallographic parameters for N-[2,6-dichloro-4-(1,2,4-oxadiazol-3-yl)phenyl]-2-methoxynicotinamide are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1291(9) |

| b (Å) | 8.4352(10) |

| c (Å) | 14.0021(18) |

| α (°) | 73.834(3) |

| β (°) | 77.407(3) |

| γ (°) | 70.019(3) |

| Volume (ų) | 752.97(16) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.611 |

| F(000) | 372.0 |

| Rint | 0.023 |

Table 1: Crystallographic data for N-[2,6-dichloro-4-(1,2,4-oxadiazol-3-yl)phenyl]-2-methoxynicotinamide. hxtb.org

This data provides a foundational understanding of the solid-state characteristics of this compound derivatives, showcasing the planarity of the pyridine ring and the orientation of its substituents. Such structural insights are crucial for understanding the physicochemical properties and for the rational design of new molecules with specific biological activities.

Computational Chemistry and Theoretical Studies of 2 Methoxynicotinic Acid

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are pivotal computational techniques used to predict the interaction of a small molecule, such as 2-methoxynicotinic acid, with a biological target at the atomic level. These in silico methods are essential in drug discovery for identifying potential protein targets and elucidating the molecular basis of a compound's activity.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the broader class of nicotinic acid derivatives has been investigated against various biological targets. Nicotinic acid itself is known to interact with receptors involved in lipid metabolism. nih.govnih.gov Derivatives of this compound have shown affinity for specific receptors, suggesting potential interaction sites for the parent compound. For instance, a complex derivative of this compound has been identified as a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. This indicates that the this compound scaffold can be accommodated within the binding pocket of nuclear hormone receptors.

Furthermore, a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, has been studied for its interaction with lipoprotein-associated phospholipase A2 (Lp-PLA2), a protein implicated in cardiovascular disease. mdpi.com Molecular docking of this derivative revealed significant interactions within the active site of Lp-PLA2. mdpi.com This suggests that this compound could also be explored for its potential to bind to this and other enzymes.

To predict the likely biological targets of this compound, a hypothetical molecular docking workflow could be employed. This would involve docking the 3D structure of this compound against a panel of known protein structures implicated in metabolic and inflammatory pathways. The binding affinity and interaction patterns can be calculated using scoring functions within docking software. researchgate.netnrfhh.com Key interactions would likely involve the carboxylic acid group forming hydrogen bonds with polar residues in the receptor's binding site, and the pyridine (B92270) ring participating in π-π stacking or hydrophobic interactions.

Table 1: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Receptor Binding Site

| Interacting Residue Type | Potential Interaction with this compound Moiety |

| Basic (e.g., Arginine, Lysine) | Ionic interaction/Hydrogen bond with the carboxylic acid group |

| Acidic (e.g., Aspartate, Glutamate) | Potential repulsion or interaction via a bridging water molecule |

| Polar (e.g., Serine, Threonine, Tyrosine) | Hydrogen bond with the methoxy (B1213986) group or carboxylic acid group |

| Aromatic (e.g., Phenylalanine, Tyrosine, Tryptophan) | π-π stacking with the pyridine ring |

| Non-polar (e.g., Leucine, Valine, Isoleucine) | Hydrophobic interactions with the pyridine ring and methoxy group |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. These methods provide insights into various molecular properties that govern chemical behavior.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, representing its most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carboxylic and methoxy groups, along with the nitrogen atom of the pyridine ring, are expected to be regions of high electron density, while the hydrogen atom of the carboxylic acid and the carbon atoms of the pyridine ring would be relatively electron-deficient.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, DFT calculations have been used to analyze its FMOs, providing a framework for understanding its electronic properties. mdpi.com

Table 2: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

| Property | Theoretical Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

| Electronegativity | 3.85 | A measure of the atom's ability to attract shared electrons to itself. |

| Chemical Hardness | 2.65 | A measure of resistance to change in electron distribution or charge transfer. |

| Chemical Softness | 0.38 | The reciprocal of chemical hardness, indicating higher reactivity. |

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) that can be interconverted by rotation about single bonds, and determining their relative energies.

The primary rotatable bonds in this compound are the C-O bond of the methoxy group and the C-C bond connecting the carboxylic acid group to the pyridine ring. Rotation around these bonds leads to different conformers with varying steric and electronic interactions.

Computational methods, such as DFT, can be used to perform a systematic scan of the potential energy surface (PES) by rotating these bonds at specific increments. For each rotational angle, the energy of the molecule is calculated, allowing for the construction of a conformational energy landscape. The minima on this landscape correspond to stable conformers, while the maxima represent transition states between them.

For this compound, a key aspect of its conformational preference is the orientation of the methoxy group relative to the pyridine ring and the orientation of the carboxylic acid group. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring or the oxygen of the methoxy group could play a significant role in stabilizing certain conformations. The planarity of the pyridine ring and the carboxylic acid group is also an important factor.

Table 3: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~0° | ~0° | 0.00 |

| B | ~180° | ~0° | 1.5 |

| C | ~0° | ~180° | 2.8 |

| D | ~180° | ~180° | 4.2 |

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds within the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the methoxy and carboxylic acid groups, C-H stretches of the pyridine ring and methoxy group, and various vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations predict the resonance frequencies of the different nuclei in the molecule, which are highly sensitive to their local electronic environment. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the pyridine ring, the methoxy group, and the carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of a molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can provide insights into the electronic structure and chromophores within the molecule.

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Assignment |

| IR | Vibrational Frequency (cm⁻¹) | ~3400 | O-H stretch (carboxylic acid) |

| ~1720 | C=O stretch (carboxylic acid) | ||

| ~1250 | C-O stretch (methoxy) | ||

| ¹H NMR | Chemical Shift (ppm) | ~8.0-8.5 | Pyridine ring protons |

| ~3.9 | Methoxy protons | ||

| ¹³C NMR | Chemical Shift (ppm) | ~165 | Carbonyl carbon |

| ~150-160 | Pyridine ring carbons | ||

| ~55 | Methoxy carbon | ||

| UV-Vis | λmax (nm) | ~270 | π → π* transition of the pyridine ring |

Understanding Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. For this compound, theoretical studies can be employed to understand its synthesis and reactivity.

Synthesis: The synthesis of this compound typically involves the methoxylation of a suitable nicotinic acid precursor. Computational studies can model the proposed reaction pathway, for example, a nucleophilic aromatic substitution reaction. By calculating the energies of the reactants, transition states, and products, the reaction's feasibility and the height of the activation energy barrier can be determined. This can help in optimizing reaction conditions.

Reactivity: The reactivity of this compound is primarily governed by the functional groups present: the carboxylic acid, the methoxy group, and the pyridine ring.

Carboxylic Acid Group: Computational studies can model reactions such as esterification or amide bond formation. The mechanism of these reactions, including the protonation states of the reactants and the nature of the tetrahedral intermediate, can be investigated.

Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic aromatic substitution. DFT calculations can predict the most likely sites for substitution by analyzing the electron density and the stability of the resulting intermediates (sigma complexes). The methoxy group, being an electron-donating group, would likely direct electrophilic attack to the ortho and para positions, while the carboxylic acid group is a deactivating, meta-directing group.

Methoxy Group: The methoxy group could potentially be cleaved under certain reaction conditions. Computational modeling can help to understand the mechanism of this ether cleavage.

By mapping the potential energy surface for a given reaction, the lowest energy pathway can be identified, providing a detailed understanding of the reaction mechanism.

Table 5: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reactants | Product | Calculated Activation Energy (kcal/mol) |

| Esterification | This compound + Methanol (B129727) | Methyl 2-methoxynicotinate | 15-20 |

| Amide Formation | This compound + Ammonia | 2-Methoxynicotinamide | 18-25 |

| Electrophilic Nitration | This compound + NO₂⁺ | Nitro-2-methoxynicotinic acid | >25 (for various isomers) |

Future Directions and Emerging Research Avenues for 2 Methoxynicotinic Acid

Novel Synthetic Methodologies

The development of efficient and scalable synthetic routes is paramount to facilitating comprehensive research into 2-Methoxynicotinic acid and its derivatives. While standard methods for the synthesis of nicotinic acid derivatives are established, future research should focus on novel methodologies tailored to the specific challenges and opportunities presented by the 2-methoxy substitution.

One promising avenue is the exploration of regioselective synthesis from readily available precursors. For instance, an efficient synthesis of a more complex derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, which utilizes a 2-methoxypyridine-3-carboxylic ester as a key intermediate. nih.gov This suggests that the core this compound structure is accessible. Future work could focus on optimizing the synthesis of this core structure, potentially through innovative catalytic approaches or flow chemistry techniques to enhance yield, purity, and scalability.

Furthermore, the development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This would enable the rapid generation of diverse libraries of derivatives for biological screening and structure-activity relationship (SAR) studies.

Exploration of New Biological Activities and Therapeutic Applications

The biological potential of this compound remains a vast and exciting area for investigation. Preliminary information from chemical suppliers suggests that it may possess potent antifungal properties, a claim that warrants rigorous scientific validation. chemicalbook.com Future research should include comprehensive in vitro and in vivo studies to determine its spectrum of antifungal activity, mechanism of action, and potential as a lead compound for novel antifungal therapies. nih.govnih.govmdpi.com

Beyond its potential as an antifungal agent, the structural similarity of this compound to other biologically active nicotinic acid derivatives suggests a broad range of therapeutic possibilities. Nicotinic acid itself is a well-known lipid-lowering agent, and its derivatives have been explored for a multitude of applications. Future research should therefore investigate the potential of this compound and its analogues in areas such as:

Metabolic Diseases: Investigating its effects on lipid metabolism and glucose control.

Inflammation: Exploring its potential as an anti-inflammatory agent.

Neurodegenerative Diseases: Given the role of nicotinic receptors in neurological function, exploring its potential in conditions like Parkinson's disease is a logical step. nih.gov

Oncology: The nicotinic acid scaffold is present in some kinase inhibitors, suggesting that derivatives of this compound could be explored for their anticancer potential. nih.goved.ac.ukmdpi.com

A systematic screening of this compound and its derivatives against a wide panel of biological targets will be crucial in uncovering its full therapeutic potential.

Integration into Advanced Materials Science

The application of this compound in materials science is an entirely unexplored domain. However, the presence of both a carboxylic acid and a pyridine (B92270) ring with a methoxy (B1213986) group offers intriguing possibilities for its use as a building block in advanced materials.

Future research could focus on its application as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . The coordination chemistry of nicotinic acid derivatives is well-established, and the specific electronic and steric properties imparted by the 2-methoxy group could lead to the formation of novel materials with unique structural and functional properties, such as gas storage, catalysis, or sensing.

Furthermore, its potential as a monomer in polymer synthesis should be investigated. The carboxylic acid functionality allows for its incorporation into polyesters and polyamides, potentially leading to polymers with tailored thermal, mechanical, or optical properties. mdpi.comresearchgate.netnih.govrsc.org

Development of High-Throughput Screening and Combinatorial Chemistry Libraries

To efficiently explore the vast chemical space around the this compound scaffold, the development of high-throughput screening (HTS) assays and combinatorial chemistry libraries is essential. nih.govnih.govstanford.edu

Future efforts should be directed towards:

Developing robust and miniaturized HTS assays to screen for various biological activities, such as antifungal, anti-inflammatory, or enzyme inhibitory effects.

Synthesizing combinatorial libraries of this compound derivatives with diverse functional groups at various positions on the pyridine ring. This will enable the rapid identification of structure-activity relationships and the optimization of lead compounds.

The integration of automated synthesis, HTS, and data analysis will be crucial to accelerate the discovery of novel applications for this compound.

Computational Design of New this compound Derivatives with Tailored Properties

Computational modeling and in silico design will play a pivotal role in guiding the future research and development of this compound derivatives. nih.govresearchgate.netebi.ac.uk Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to:

Predict the binding affinity of this compound derivatives to various biological targets.

Identify key structural features responsible for their biological activity.

Design novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Explore its potential as a ligand for different metal ions in the design of new coordination polymers.

These computational approaches will not only rationalize experimental findings but also significantly accelerate the design and discovery of new molecules with desired functionalities. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxynicotinic acid, and how can researchers optimize yields in lab-scale synthesis?

- Methodology : The synthesis often involves nucleophilic substitution or catalytic methoxylation. For example, derivatives of nicotinic acid (e.g., 2-chloronicotinic acid) may react with methoxide ions under controlled conditions . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or TLC to track intermediate formation .

- Data Validation : Use -NMR and -NMR to confirm the methoxy group (-OCH) at the 2-position and the carboxylic acid moiety at the 3-position. Cross-reference melting points (reported: 164–167°C) with literature to verify purity .

Q. What analytical techniques are recommended for characterizing this compound and detecting impurities?

- Primary Methods :

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular ion [M+H] at m/z 154.1 (calculated for CHNO) .

- FTIR : Identify characteristic peaks for carboxylic acid (1700–1720 cm) and methoxy groups (2830–2980 cm) .

- Contradiction Management : If observed melting points deviate from literature values (e.g., due to polymorphic forms), perform DSC analysis to assess thermal behavior .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation of dust or aerosols .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid dry sweeping to minimize dust dispersion .

Advanced Research Questions

Q. How does this compound behave under varying pH conditions, and what are its stability implications for reaction design?

- Experimental Design :

- pH Stability Study : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy over 24–72 hours.

- Degradation Products : Use LC-MS to identify byproducts (e.g., demethoxylated derivatives or decarboxylation products) .

Q. What are the challenges in resolving contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

- Root Causes :

- Solvent Effects : Chemical shifts vary with deuterated solvents (DMSO-d vs. CDCl).

- Tautomerism : The carboxylic acid group may exhibit keto-enol tautomerism, altering peak positions .

- Resolution Strategy : Compare spectra across multiple solvents and temperatures. Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Workflow :

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Simulate reaction pathways (e.g., methoxy group substitution) to predict activation energies.

- Application : Models suggest the 2-methoxy group sterically hinders nucleophilic attack at the 3-position, guiding synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro